molecular formula C16H15ClN2O3 B4839072 2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

Cat. No.: B4839072
M. Wt: 318.75 g/mol
InChI Key: OLAPPHSTYCSQGJ-UHFFFAOYSA-N
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Description

2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aniline derivative and a phenylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylaniline, which is then reacted with 4-nitrophenylacetic acid under specific conditions. The reaction mixture is heated to 90-95°C, and iron powder is added in portions to facilitate the reduction process. The mixture is then cooled and neutralized with sodium carbonate to achieve the desired pH .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include iron powder and sodium borohydride.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(2-TOLUIDINOCARBONYL)AMINO]PHENYL}ACETIC ACID
  • 2-(4-{[(2-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)ACETIC ACID

Uniqueness

2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is unique due to the presence of the 3-chloro-2-methylaniline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

IUPAC Name

2-[4-[(3-chloro-2-methylphenyl)carbamoylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10-13(17)3-2-4-14(10)19-16(22)18-12-7-5-11(6-8-12)9-15(20)21/h2-8H,9H2,1H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAPPHSTYCSQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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